Product packaging for (3S)-3,5-Dimethylmorpholine(Cat. No.:)

(3S)-3,5-Dimethylmorpholine

Cat. No.: B13055681
M. Wt: 115.17 g/mol
InChI Key: MDKHWJFKHDRFFZ-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Chiral Morpholine (B109124) Derivatives in Modern Organic Synthesis

Chiral morpholine derivatives are a critical class of compounds in modern organic synthesis, serving diverse roles as chiral auxiliaries, catalysts, and key structural motifs in pharmacologically active agents. sorbonne-universite.frrsc.orgresearchgate.net Their utility stems from the inherent chirality and the presence of both a secondary amine and an ether linkage within the heterocyclic ring. These functionalities allow for a wide range of chemical modifications and interactions.

In asymmetric synthesis, chiral morpholines are employed to control the stereochemical outcome of reactions, leading to the selective formation of one enantiomer or diastereomer over others. a2bchem.com This control is paramount in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereochemistry. smolecule.com Furthermore, the morpholine scaffold is found in a variety of approved drugs, highlighting its importance as a pharmacophore. sorbonne-universite.frbeilstein-journals.org The development of efficient synthetic routes to enantiopure morpholine derivatives remains an active area of research, with methodologies such as organocatalytic enantioselective halocyclization and diastereoselective cyclizations being explored. acs.orgrsc.org

Stereochemical Significance of Dimethylmorpholines in Asymmetric Chemistry

The stereochemistry of dimethylmorpholines, such as (3S)-3,5-Dimethylmorpholine, plays a pivotal role in their application in asymmetric chemistry. The spatial arrangement of the two methyl groups on the morpholine ring dictates the steric environment around the reactive centers, thereby influencing the approach of reagents and the stereoselectivity of the reaction.

For instance, the C2-symmetric nature of (3S,5S)-3,5-dimethylmorpholine makes it an effective chiral auxiliary in reactions like [4+2] cycloadditions, where it can induce high diastereoselectivity. The specific stereoisomer, whether it be the (3S,5S), (3R,5R), or the meso (3R,5S) form, will exhibit different behaviors in asymmetric transformations. The chair conformation of the morpholine ring, with the methyl groups adopting either axial or equatorial positions, further influences the molecule's reactivity and its ability to direct stereochemistry. cdnsciencepub.com The precise control over the stereochemical configuration of dimethylmorpholines is therefore essential for their successful application as chiral building blocks and auxiliaries in the synthesis of complex, enantiomerically pure molecules. a2bchem.com

Overview of Research Trajectories for this compound and its Stereoisomers

Research concerning this compound and its stereoisomers is multifaceted, with significant efforts directed towards their synthesis and application in various fields of chemistry. Key research trajectories include:

Asymmetric Synthesis: A primary focus is the utilization of these chiral morpholines as auxiliaries and ligands in asymmetric catalysis to achieve high levels of enantioselectivity. smolecule.com

Medicinal Chemistry: Derivatives of dimethylmorpholine are being investigated for their potential therapeutic properties. For example, certain analogues have shown promise as inhibitors of neurotransmitter uptake and as kinase inhibitors, suggesting applications in treating neurological disorders and cancer.

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and efficient methods for the synthesis of enantiomerically pure dimethylmorpholine isomers. acs.orgsorbonne-universite.fr This includes the use of chiral starting materials and the development of stereoselective cyclization strategies.

The distinct properties of each stereoisomer are also a subject of investigation. For example, the (3S,5R)-3,5-dimethylmorpholine isomer has been used in nucleophilic substitution reactions for creating sp³-rich intermediates in drug discovery. The comparative study of these isomers provides valuable insights into structure-activity relationships and helps in the rational design of new chiral reagents and catalysts.

PropertyThis compound(3S,5R)-3,5-Dimethylmorpholine
Stereochemistry (S,S) configuration(S,R) configuration (meso)
Symmetry C2-symmetricCs-symmetric
Primary Application Chiral auxiliary in asymmetric synthesisIntermediate in drug discovery

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B13055681 (3S)-3,5-Dimethylmorpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3S)-3,5-dimethylmorpholine

InChI

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m0/s1

InChI Key

MDKHWJFKHDRFFZ-ZBHICJROSA-N

Isomeric SMILES

C[C@H]1COCC(N1)C

Canonical SMILES

CC1COCC(N1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3s 3,5 Dimethylmorpholine and Its Stereoisomers

Established Synthetic Routes for Substituted Morpholine (B109124) Scaffolds

The construction of the morpholine ring can be achieved through several reliable methods, primarily involving intramolecular cyclization. sci-hub.se These foundational approaches provide access to a wide array of substituted morpholines.

A prevalent and efficient strategy for synthesizing substituted morpholines involves the reaction between readily available amino alcohols and α-halo acid chlorides. thieme-connect.comresearchgate.net This sequence typically includes coupling, cyclization, and reduction steps. For instance, the acylation of a disubstituted amino alcohol with chloroacetyl chloride, followed by treatment with a base like potassium hydroxide (B78521), leads to the formation of the morpholinone ring. thieme-connect.comresearchgate.net Subsequent reduction of the morpholinone, often with a reducing agent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), yields the final substituted morpholine. sci-hub.seresearchgate.net This methodology is versatile, allowing for the synthesis of mono-, di-, and trisubstituted morpholines under similar reaction conditions. thieme-connect.comacs.org

A representative reaction involves the treatment of an amino alcohol with chloroacetyl chloride in the presence of sodium hydroxide, followed by intramolecular cyclization induced by aqueous potassium hydroxide, achieving high yields. researchgate.netresearchgate.net The subsequent reduction step can also be carried out with high efficiency. researchgate.net

The critical step in forming the morpholine scaffold is the intramolecular cyclization. sci-hub.se This can be accomplished through various means, including base-mediated SN2 reactions or transition metal-catalyzed processes. sci-hub.se

One common approach involves the cyclization of an intermediate formed from an amino alcohol. For example, after the initial reaction with an α-halo acid chloride to form an amide, a base is used to facilitate the ring-closing reaction. researchgate.net The resulting morpholin-2-one (B1368128) can then be reduced to the desired morpholine. A typical reduction involves refluxing with BH₃·THF, followed by treatment with aqueous hydrobromic acid. researchgate.net

Alternative cyclization strategies have also been developed. For instance, palladium-catalyzed heteroannulation and gold-catalyzed cyclization of alkynylamines or alkynylalcohols have been employed to construct the morpholine core. ijcce.ac.ir Iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from amino ethers and hydroxy amines that contain an allylic alcohol. organic-chemistry.org

Cyclization Strategy Catalyst/Reagents Key Features Reference
Intramolecular SN2Base (e.g., KOH, NaOH)Widely applicable, often high-yielding. sci-hub.seresearchgate.net
Palladium-catalyzed HeteroannulationPd(0) complexesAllows for the synthesis of diverse derivatives. ijcce.ac.ir
Gold-catalyzed CyclizationAu(I) complexesEffective for alkynamine and alkynalcohol substrates. ijcce.ac.ir
Iron-catalyzed HeterocyclizationFe(III)Provides diastereoselective synthesis of disubstituted morpholines. organic-chemistry.org

Stereoselective Synthesis of (3S)-3,5-Dimethylmorpholine

Achieving specific stereochemistry is crucial for the biological activity of many pharmaceutical compounds. The synthesis of enantiomerically pure this compound and its stereoisomers requires precise control over the formation of chiral centers.

Chemoenzymatic methods offer a powerful tool for obtaining optically pure compounds. google.com These processes utilize enzymes for key stereoselective transformations. A notable example is the synthesis of S-(-)-fenpropimorph, which involves the (3S,5S)-3,5-dimethylmorpholine moiety. The key step is a lipase-catalyzed resolution of a racemic ester to an S-(-)-acid. This enantiomerically pure acid is then activated and used to acylate cis-2,6-dimethylmorpholine. The final step is the reduction of the resulting amide to yield the optically pure product. This method is advantageous due to the high selectivity of the enzyme and the mild reaction conditions. google.com

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. researchgate.netnih.gov Serine, a naturally occurring amino acid, is a valuable chiral building block for synthesizing substituted morpholines. sci-hub.se For example, a key step in one synthetic route is the coupling of a serine derivative with another chiral fragment to construct the morpholine ring with excellent optical purity. researchgate.net This strategy allows for the creation of specific stereoisomers, such as trans-3,5-disubstituted morpholines, which can serve as C₂-symmetric chiral reagents. researchgate.net Polymer-supported synthesis using Fmoc-protected serine derivatives anchored to a solid support has also been developed to streamline the production of morpholine derivatives with good stereochemical control. smolecule.com

Optimization of Alkylation Reactions in Dimethylmorpholine Synthesis

Alkylation of the nitrogen atom in the morpholine ring is a common step in the synthesis of more complex derivatives. Optimization of these reactions is key to achieving high yields and purity. For instance, the alkylation of (3S,5S)-3,5-Dimethylmorpholine with alkyl halides like methyl iodide or benzyl (B1604629) bromide can be carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile, often under reflux conditions, to produce quaternary ammonium (B1175870) salts.

Specific Reaction Conditions and Yield Optimization

The synthesis of specific dimethylmorpholine stereoisomers is highly dependent on the chosen reaction conditions. These factors, including reagents, solvents, temperature, and catalysts, are manipulated to control the stereochemical outcome and maximize the yield of the desired product.

The (3S,5R)-3,5-dimethylmorpholine stereoisomer is a valuable building block, particularly in the creation of sp³-rich intermediates for drug discovery. Its synthesis can be achieved through nucleophilic substitution reactions, where it acts as a nucleophile. A documented example involves its use in the sequential substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to create triazine-morpholine hybrids. In this modular approach, (3S,5R)-3,5-dimethylmorpholine is introduced as a sterically hindered nucleophile in the second substitution step, resulting in a moderate yield of 62%. lookchem.com This specific yield highlights a balance between the reactivity of the nucleophile and the steric challenges of the reaction.

The synthesis of these triazine hybrids involves a stepwise process. An initial substitution on the cyanuric chloride scaffold is performed with a less hindered amine, such as (R)-3-methylmorpholine, which proceeds with a higher yield of 76%. The subsequent introduction of the bulkier (3S,5R)-3,5-dimethylmorpholine is more challenging, leading to the observed 62% yield. lookchem.com

Table 1: Nucleophilic Substitution for (3S,5R)-3,5-Dimethylmorpholine Hybrid Synthesis

Reactant 1 Reactant 2 Product Type Yield Reference

Steric hindrance, arising from the spatial arrangement of atoms, plays a critical role in the synthesis and reactivity of dimethylmorpholine isomers. The methyl groups on the morpholine ring can significantly influence reaction rates and yields.

In the nucleophilic substitution involving (3S,5R)-3,5-dimethylmorpholine and cyanuric chloride, the methyl groups are responsible for the moderate 62% yield. The steric bulk at the C3 position and the torsional strain created by the dimethyl groups impede the approach of the nucleophile to the electrophilic triazine ring, thereby slowing the rate of the second substitution reaction. Molecular modeling has further elucidated that the "methyl-right" conformation is preferred to minimize clashes, a principle that informs the design of kinase inhibitors.

The influence of steric hindrance is not limited to this specific reaction. In general, while the (S,S)-3,5-dimethylmorpholine isomer is effective in certain asymmetric reactions, its steric bulk can lead to reduced yields in highly congested systems. For instance, its use in hydroamination reactions results in a 68% yield, compared to an 87% yield for the less hindered 3-methylmorpholine. Similarly, in the synthesis of spiropyrimidinetriones, moving from a methyl to an ethyl to an isopropyl substituent on the amine leads to a significant drop in reactivity, with the most hindered substrate failing to react. This illustrates a general principle where increasing steric bulk around the reactive nitrogen center can dramatically lower reaction efficiency.

Conversely, the steric effects induced by the 2,6-dimethyl substitution can be advantageous, potentially improving target selectivity in enzyme inhibition by controlling the molecule's binding orientation. smolecule.com

Comparative Analysis of Synthetic Pathways for Different Dimethylmorpholine Stereoisomers

Different synthetic strategies are employed to produce the various stereoisomers of dimethylmorpholine, each with distinct advantages and outcomes in terms of yield and stereoselectivity.

A common method for producing a racemic mixture of 3,5-dimethylmorpholine (B170313) involves a two-step process starting from DL-2-amino-1-propanol (alaninol) and hydroxyacetone. The initial step is a hydrogenation reaction using a platinum(IV) oxide catalyst, followed by a cyclodehydration step using concentrated sulfuric acid at high temperatures (180°C). This pathway provides good yields for the individual steps (71% for hydrogenation and 82% for cyclodehydration).

For the synthesis of chiral morpholines, a more general and versatile approach involves the coupling of amino alcohols with α-halo acid chlorides to form an amide intermediate. sorbonne-universite.frsorbonne-universite.fr This is followed by an intramolecular cyclization and subsequent reduction. sorbonne-universite.frsorbonne-universite.fr This strategy has been successfully used to synthesize various mono- and disubstituted morpholines. For example, the synthesis of (2R,3S)-2,3-dimethylmorpholine using this method proceeded smoothly to an 83% yield. sorbonne-universite.fr However, attempts to synthesize 2,6-dimethylmorpholines via this route resulted in a mixture of diastereomers. sorbonne-universite.fr

The synthesis of (2S,5R)-2,5-dimethylmorpholine , a trans-isomer, typically relies on the use of chiral starting materials or catalysts to control the stereochemistry. A common route involves the reaction of a chiral amine with a suitable dihalide under basic conditions. This contrasts with the synthesis of the cis-isomer, (2S,5S)-2,5-dimethylmorpholine , which is noted for its use as a chiral auxiliary in asymmetric [4+2]-cycloadditions, achieving high diastereoselectivity (87–96% de).

A distinct industrial process focuses on the preparation of cis-2,6-dimethylmorpholine . This method involves the cyclization of diisopropanolamine (B56660) with concentrated sulfuric acid at temperatures between 160°C and 180°C. google.com This process is highly efficient, affording the product in very high yields (94-96% of theory) and with a high proportion of the desired cis-isomer (80-84%). google.com

The varied yields and selectivities across these pathways underscore the importance of choosing a synthetic route tailored to the specific stereoisomer required. The moderate 62% yield for the nucleophilic substitution of (3S,5R)-3,5-dimethylmorpholine stands in contrast to the high yields achieved for the cyclization of diisopropanolamine or the high diastereoselectivity seen with the (S,S)-isomer in cycloadditions. google.com

Stereochemical Aspects and Isomeric Relationships of Dimethylmorpholine Derivatives

Detailed Analysis of (3S)-3,5-Dimethylmorpholine Stereoisomers and Their Configurations

Dimethylmorpholine can exist as several stereoisomers depending on the positions of the two methyl groups on the morpholine (B109124) ring and their orientation in space. When the methyl groups are located at the 3 and 5 positions, four possible stereoisomers can be formed: (3S,5S), (3S,5R), (3R,5R), and (3R,5S). These isomers are classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

The four stereoisomers of 3,5-dimethylmorpholine (B170313) are distinct chemical entities with specific spatial arrangements of their methyl groups. The (3R,5R) and (3S,5S) isomers are a pair of enantiomers, as are the (3R,5S) and (3S,5R) isomers. The relationship between any other pairing, for instance (3S,5S) and (3S,5R), is diastereomeric.

(3S,5S)-3,5-Dimethylmorpholine and (3R,5R)-3,5-Dimethylmorpholine: These are a pair of enantiomers, meaning they are mirror images of each other and are non-superimposable. The (S,S)-enantiomer is noted for its C₂-symmetric structure, which makes it a valuable chiral auxiliary in asymmetric synthesis. For instance, it has been effectively used in [4+2]-cycloaddition reactions to produce 4-oxohexahydropyridazine derivatives with high diastereoselectivity.

(3S,5R)-3,5-Dimethylmorpholine and (3R,5S)-3,5-Dimethylmorpholine: This pair also consists of enantiomers. The (3R,5S) isomer is often referred to as cis-3,5-dimethylmorpholine due to the relative orientation of the methyl groups. nih.gov It has been utilized in nucleophilic substitution reactions to create sterically hindered intermediates for drug discovery.

The different stereochemical configurations of these isomers lead to distinct physical and chemical properties. For example, the boiling point of (3S,5S)-3,5-dimethylmorpholine is reported to be 151°C. sigmaaldrich.com The specific arrangement of the methyl groups influences the molecule's interaction with other chiral molecules, a critical aspect in pharmaceutical applications and stereoselective synthesis. vulcanchem.com

Table 1: Stereoisomers of 3,5-Dimethylmorpholine
Isomer Configuration at C3 Configuration at C5 Relationship CAS Number
(3S,5S)-3,5-DimethylmorpholineSSEnantiomer of (3R,5R)154634-96-5
(3R,5R)-3,5-DimethylmorpholineRREnantiomer of (3S,5S)1542268-31-4 biosynth.com
(3S,5R)-3,5-DimethylmorpholineSREnantiomer of (3R,5S)45597-00-0 nih.gov
(3R,5S)-3,5-DimethylmorpholineRSEnantiomer of (3S,5R)45597-00-0 nih.govmanchesterorganics.comparchem.com

Conformational Analysis and Dynamic Behavior of the Morpholine Ring System

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying the conformational dynamics of morpholine derivatives. cdnsciencepub.com Carbon-13 NMR (¹³C NMR) is especially sensitive to the steric environment around each carbon atom. cdnsciencepub.com

In substituted morpholines, the substituents can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric interactions. For instance, in 2,6-dimethylmorpholine, the cis-isomer, where both methyl groups are equatorial, is the major component in mixtures, indicating its greater stability. cdnsciencepub.com Lowering the temperature can "freeze out" the chair conformations, allowing for the distinction between axial and equatorial methyl groups. cdnsciencepub.com The morpholine ring in some derivatives can also adopt other conformations, such as a boat or an envelope conformation, which can be distorted depending on the substituents. uzh.chscispace.com

Influence of Stereochemistry on Molecular Interactions and Reactivity Profiles

The specific three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, profoundly impacts how it interacts with other molecules, especially other chiral entities like biological receptors and enzymes. This principle is fundamental in pharmacology and drug design. uou.ac.in

The different stereoisomers of dimethylmorpholine exhibit distinct reactivity profiles. For example, the C₂-symmetry of (S,S)-3,5-dimethylmorpholine makes it a highly effective chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to favor the formation of one enantiomer over the other. The steric hindrance created by the methyl groups in (3S,5R)-3,5-dimethylmorpholine influences its reactivity in nucleophilic substitution reactions.

Furthermore, the stereochemistry of the morpholine ring and its substituents can affect the molecule's pharmacokinetic properties, such as its ability to cross the blood-brain barrier. acs.org The introduction of methyl groups on the morpholine ring can be a strategy to develop selective and highly brain-penetrant kinase inhibitors. acs.org

Assessment of Diastereomeric and Enantiomeric Purity in Synthesized Compounds

The synthesis of a specific stereoisomer of a chiral compound often results in a mixture of stereoisomers. Therefore, the determination of the diastereomeric and enantiomeric purity of the synthesized product is a crucial step in asymmetric synthesis and pharmaceutical development.

Several analytical techniques are employed to assess the purity of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating and quantifying enantiomers. Gas Chromatography (GC) can also be used, particularly for volatile compounds. google.com

For the resolution of racemic mixtures, diastereomeric salt formation with an optically active acid or base is a classical method. google.com The resulting diastereomeric salts can be separated by crystallization due to their different physical properties. google.com X-ray crystallography provides definitive proof of the absolute configuration of a chiral molecule.

Advanced Applications in Asymmetric Organic Synthesis

(3S)-3,5-Dimethylmorpholine as a Chiral Building Block

As a chiral building block, this compound offers a pre-defined stereochemical scaffold that can be incorporated into larger, more complex molecules. This approach is particularly efficient for introducing chirality early in a synthetic sequence.

The C2-symmetric nature of (S,S)-3,5-dimethylmorpholine makes it a desirable component in the synthesis of intricate organic structures. sigmaaldrich.com For instance, it has been utilized in the creation of spirocyclic morpholinones, achieving high enantiomeric excess (90–91% ee) after the removal of the auxiliary. Its defined stereochemistry allows for the predictable construction of chiral centers within a target molecule. Furthermore, derivatives of this compound have been investigated for their potential in medicinal chemistry, highlighting its role as a precursor to complex, biologically active compounds.

The morpholine (B109124) ring system is a common motif in many biologically active compounds and pharmaceuticals. thieme-connect.com this compound serves as a valuable starting material for the stereoselective synthesis of various substituted morpholine derivatives and other heterocyclic systems. researchgate.netresearchgate.net For example, it can be used to generate 2-amino-1,3-butadienes which are precursors to other heterocyclic compounds. sigmaaldrich.com This ability to construct diverse and stereochemically defined heterocyclic frameworks is crucial in drug discovery and development. researchgate.net

Role as a Chiral Auxiliary in Diastereoselective Reactions

In its role as a chiral auxiliary, this compound is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered for reuse. ucla.edu

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and the use of chiral auxiliaries can render this process highly stereoselective. ucla.educaltech.edu (S,S)-3,5-Dimethylmorpholine has been successfully employed as a C2-symmetric auxiliary in Diels-Alder reactions. acs.orgresearchgate.net When attached to a diene, it influences the facial selectivity of the cycloaddition with a dienophile, leading to the formation of chiral cyclic products with a high degree of stereocontrol. ucla.eduacs.org This methodology provides access to enantioenriched cyclic ketones after hydrolysis of the initial cycloadducts. acs.org

A notable application of (S,S)-3,5-dimethylmorpholine as a chiral auxiliary is in the [4+2]-cycloaddition of (S,S)-2-(3,5-dimethylmorpholino)butadienes with aza-dienophiles. researchgate.netresearchgate.net This reaction leads to the formation of cycloadducts in good yields and with high stereoselectivity. researchgate.netresearchgate.net Subsequent transformations of these cycloadducts, such as double bond migration followed by hydrolysis, afford 4-oxohexahydropyridazine derivatives with high enantiomeric purity. researchgate.net

The effectiveness of (S,S)-3,5-dimethylmorpholine as a chiral auxiliary is demonstrated by the high diastereomeric excess (de) achieved in the reactions it directs. In the aforementioned [4+2]-cycloadditions with aza-dienophiles, diastereomeric excesses ranging from 87% to 96% have been reported. researchgate.netresearchgate.net This high level of stereocontrol underscores the utility of this chiral auxiliary in producing specific diastereomers, which is a critical aspect of modern asymmetric synthesis.

Research Findings on this compound in Asymmetric Synthesis

ApplicationReaction TypeProductsStereoselectivityReference
Chiral Building BlockAsymmetric CatalysisSpirocyclic morpholinones90–91% ee
Chiral AuxiliaryDiels-Alder ReactionChiral cyclic ketonesup to 92% ee acs.org
Chiral Auxiliary[4+2]-Cycloaddition4-Oxohexahydropyridazine derivatives87-96% de researchgate.netresearchgate.net

Enantioselective Synthesis Utilizing this compound Scaffolds

The C₂-symmetric nature of this compound makes it a highly effective chiral auxiliary in various asymmetric transformations. When incorporated into a reactant molecule, its stereogenic centers guide the approach of reagents, leading to the preferential formation of one enantiomer of the product. This strategy has been successfully applied in cycloaddition reactions to generate complex cyclic molecules with a high degree of stereocontrol.

A notable application of the this compound auxiliary is in the hetero-Diels-Alder reaction to synthesize chiral 4-oxohexahydropyridazine derivatives. thieme-connect.comresearchgate.net This method employs chiral 2-aminodienes derived from (S,S)-3,5-dimethylmorpholine.

The key step is the [4+2] cycloaddition between a (S,S)-2-(3,5-dimethylmorpholino)butadiene and an azo-dienophile, such as dibenzyl azodicarboxylate or diethyl azodicarboxylate. thieme-connect.com This reaction proceeds with high diastereoselectivity, typically ranging from 87-96% diastereomeric excess (de). thieme-connect.comresearchgate.net Following the initial cycloaddition, the resulting adduct undergoes a double bond migration. Subsequent cleavage of the chiral auxiliary via hydrolysis yields the final 4-oxohexahydropyridazine products with high enantiomeric purity. thieme-connect.comsigmaaldrich.com Research has demonstrated that this sequence can reliably produce the target heterocycles with an enantiomeric excess (ee) of 90-91%. thieme-connect.comresearchgate.netsigmaaldrich.com

Table 1: Enantioselective Synthesis of 4-Oxohexahydropyridazine Derivatives

DieneDienophileDiastereomeric Excess (de) of CycloadductFinal ProductEnantiomeric Excess (ee)Reference
(S,S)-2-(3,5-Dimethylmorpholino)butadieneDiethyl azodicarboxylate87%(R)-1,2-Diethoxycarbonyl-4-oxo-1,2,3,4,5,6-hexahydropyridazine90% thieme-connect.com
(S,S)-2-(3,5-Dimethylmorpholino)-3-methylbutadieneDiethyl azodicarboxylate96%(R)-1,2-Diethoxycarbonyl-5-methyl-4-oxo-1,2,3,4,5,6-hexahydropyridazine91% thieme-connect.com
(S,S)-2-(3,5-Dimethylmorpholino)butadieneDibenzyl azodicarboxylate88%(R)-1,2-Bis(benzyloxycarbonyl)-4-oxo-1,2,3,4,5,6-hexahydropyridazine91% thieme-connect.com

Strategies for Chiral Auxiliary Removal and Recycling

A crucial aspect of utilizing a chiral auxiliary is its efficient removal from the desired product and its potential for recovery and reuse, which is vital for process economy and sustainability. acs.org For scaffolds derived from this compound, typically attached as an amide or enamine, several cleavage strategies can be employed.

The most common method for cleaving the N-acyl or enamine bond formed with the morpholine auxiliary is hydrolysis under acidic or basic conditions. thieme-connect.comlibretexts.org In the synthesis of 4-oxohexahydropyridazine derivatives, the auxiliary is removed from the cycloadduct through acidic hydrolysis. thieme-connect.comsigmaaldrich.com Studies have shown that refluxing the reaction intermediate with 1.0 M hydrochloric acid (HCl) is an effective condition for the cleavage, leading to the formation of the final ketone product. acs.org Basic hydrolysis, for instance using sodium hydroxide (B78521) solution, can also be used to cleave amide bonds, typically yielding the carboxylate salt of the product and liberating the free amine auxiliary. libretexts.orgarkat-usa.org

Other potential cleavage methods include reductive cleavage. Reagents like lithium aluminum hydride can reduce amides to amines, which would also sever the connection to the chiral auxiliary, although this method simultaneously reduces the product's carbonyl group and may not be suitable in all cases.

Catalytic Roles and Chiral Ligand Design

(3S)-3,5-Dimethylmorpholine as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

This compound can function as a chiral ligand, a molecule that binds to a metal catalyst to influence its reactivity and selectivity. smolecule.com The presence of stereocenters in the ligand is crucial for inducing asymmetry in the products of a reaction, leading to the preferential formation of one enantiomer over the other. smolecule.com This control over stereochemistry is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules.

The C₂-symmetric structure of (S,S)-3,5-dimethylmorpholine makes it a valuable chiral auxiliary in asymmetric synthesis. For instance, it has been effectively used in [4+2]-cycloadditions for synthesizing 4-oxohexahydropyridazine derivatives with high diastereoselectivity (87–96% de). researchgate.net After subsequent chemical transformations, the final products were obtained with high enantiomeric purity (90–91% ee). researchgate.net

In rhodium-catalyzed asymmetric hydroamination of allyl amines, the use of ligands derived from or incorporating the morpholine (B109124) scaffold has led to the formation of chiral 1,2-diamines with high enantiomeric ratios, in some cases up to 96.2:3.8. illinois.edu Research has also explored the development of chiral morpholine-based organocatalysts, although some studies have reported poor diastereo- and enantioselectivity in certain reactions. nih.gov However, specifically designed morpholine-amino acid catalysts have shown remarkable ability to control diastereo- and enantioselectivity in 1,4-addition reactions between aldehydes and nitroolefins. nih.gov

The following table summarizes the performance of morpholine derivatives in various asymmetric reactions:

Reaction TypeCatalyst/Ligand SystemSubstratesProductYield (%)Enantiomeric/Diastereomeric Excess (%)
[4+2]-Cycloaddition(S,S)-3,5-Dimethylmorpholine auxiliary2-(3,5-dimethylmorpholino)butadienes and aza-dienophiles4-Oxohexahydropyridazine derivativesGood87-96 de; 90-91 ee
Rh-catalyzed Asymmetric HydroaminationRhodium complex with chiral morpholine-based ligandAllyl aminesChiral 1,2-diaminesGoodup to 96.2:3.8 er
1,4-AdditionChiral morpholine-amino acid organocatalystButyraldehyde and trans-β-nitrostyrene2-ethyl-4-nitro-3-phenylbutanal-High diastereo- and enantioselectivity
[4+2]-CycloadditionZnCl₂-catalyzedTricarbonyl compound and amino alcoholC3-disubstituted morpholin-2-ones61>95 de

Data compiled from multiple research sources. researchgate.netnih.govd-nb.info

The development of efficient strategies for the synthesis of chiral amines is a significant area of research. Asymmetric hydroamination, the addition of an N-H bond across a C-C multiple bond, represents a highly atom-economical approach to this challenge. illinois.edu Rhodium-catalyzed enantioselective hydroamination of allylamines has emerged as a powerful method for producing chiral 1,2-diamines with good yields and excellent enantioselectivities. illinois.edu

In these processes, chiral ligands are essential for controlling the stereochemical outcome. While a broad range of secondary cyclic amine nucleophiles are well-tolerated, the use of hindered nucleophiles like 3,5-dimethylmorpholine (B170313) can present challenges, sometimes requiring higher catalyst loading to achieve satisfactory yields. illinois.edu The reaction is believed to proceed through an outer-sphere mechanism where the olefin coordinates to the electron-deficient metal center, making it susceptible to nucleophilic attack. illinois.edu

Design Principles for Chiral Morpholine-Based Ligands

The effectiveness of a chiral ligand is highly dependent on its structural features. For morpholine-based ligands, key design principles focus on creating a well-defined and sterically demanding chiral environment around the metal center. The C₂-symmetry of molecules like (S,S)-3,5-dimethylmorpholine is a desirable feature in a chiral auxiliary.

The synthesis of various substituted chiral morpholines has been a focus of research to create a library of ligands with tunable steric and electronic properties. acs.orgsorbonne-universite.fr This allows for the optimization of the ligand for a specific catalytic transformation. acs.org For example, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, the steric bulk of substituents on the morpholine ring was identified as a key parameter for achieving high catalytic activity and enantioselectivity. acs.org

Furthermore, the development of novel diphosphine ligands based on chiral spirosilabiindane diol has shown promise in asymmetric catalysis. researchgate.net These ligands feature a rigid configuration, a large dihedral angle, and a large P-M-P angle, which are all crucial for effective stereocontrol. researchgate.net The asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst with a large bite angle has been successfully developed to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov

Catalytic Activity in Diverse Organic Transformations (e.g., Cycloadditions)

Beyond hydroamination, this compound and its derivatives have shown catalytic utility in other important organic transformations. As a chiral auxiliary, (S,S)-3,5-dimethylmorpholine has been successfully employed in [4+2]-cycloaddition reactions. researchgate.netnih.govacs.org Specifically, its use in Diels-Alder reactions involving 2-(3,5-dimethylmorpholino)butadienes and aza-dienophiles leads to cycloadducts in good yields and with high stereoselectivities (de = 87-96%). researchgate.net

In a different application, a zinc chloride-catalyzed cyclizative 1,2-rearrangement has been developed to synthesize morpholinones with aza-quaternary carbons. d-nb.info While this method provides access to complex structures with excellent diastereoselectivity, attempts to develop a catalytic enantioselective version have so far resulted in nearly racemic products. d-nb.info

Mechanistic Investigations of Reactivity and Molecular Recognition

Elucidation of Reaction Mechanisms Involving (3S)-3,5-Dimethylmorpholine

The chiral scaffold of this compound, existing as either the (3S,5S) or (3S,5R) stereoisomer, plays a critical role in directing the course of various chemical transformations. Its unique stereochemistry and electronic properties have been harnessed in both nucleophilic substitutions and asymmetric cycloadditions, with mechanistic studies revealing the intricacies of its influence on reaction pathways.

The (3S,5R)-3,5-dimethylmorpholine isomer has been effectively utilized as a sterically demanding nucleophile, particularly in sequential substitution reactions on heterocyclic scaffolds like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). acs.org The mechanism in these cases is dictated by the steric hindrance imposed by the two methyl groups on the morpholine (B109124) ring.

In a modular synthetic approach, the most sterically hindered nucleophile is introduced first to ensure the success of subsequent, less demanding substitutions. For instance, in the synthesis of mTOR inhibitors, (3S,5R)-3,5-dimethylmorpholine is reacted with cyanuric chloride first. acs.org This initial nucleophilic aromatic substitution proceeds to form a dichlorotriazine intermediate. The significant steric bulk of the dimethylmorpholine moiety effectively directs the next substitution to one of the remaining chlorine atoms. This strategy led to a moderate yield of 62% for the initial substitution step. acs.orglookchem.com The subsequent introduction of a less hindered amine, such as (R)-3-methylmorpholine, then proceeds with a higher yield (87%). acs.org This stepwise, sterically controlled pathway is crucial for building complex, sp³-rich molecules with defined stereochemistry. The reaction pathway is a classic SNAr (Nucleophilic Aromatic Substitution) mechanism, where the morpholine nitrogen attacks the electron-deficient triazine ring, followed by the elimination of a chloride ion to restore aromaticity.

Reactant 1Reactant 2StepProduct YieldReference
Cyanuric Chloride(3S,5R)-3,5-DimethylmorpholineFirst Substitution62% acs.org
Dichloro-((3S,5R)-3,5-dimethylmorpholino)triazine(R)-3-MethylmorpholineSecond Substitution87% acs.org

The C₂-symmetric (S,S)-3,5-dimethylmorpholine enantiomer has found application as a chiral auxiliary in asymmetric cycloaddition reactions. sigmaaldrich.com It has been used to synthesize chiral 2-amino-1,3-butadienes, which are valuable partners in [4+2] cycloadditions. sigmaaldrich.comscholaris.ca The mechanism involves the addition of the amine to propargyltriphenylphosphonium bromide, creating a β-enaminophosphonium salt. sigmaaldrich.com This intermediate then undergoes a Wittig-type reaction with an aldehyde to furnish the desired chiral 2-aminodiene. sigmaaldrich.comscholaris.ca

More recently, (S,S)-3,5-dimethylmorpholine has been employed in zinc chloride-catalyzed cyclizative 1,2-rearrangements to construct C3-disubstituted morpholin-2-ones. nih.gov Mechanistic investigations suggest an unusual reaction sequence. The process is initiated by a direct formal [4+2] heteroannulation between an α-keto-β-ester/amide and an N-arylidene-(S,S)-3,5-dimethylmorpholine imine. nih.gov This step regioselectively generates a specific α-iminium/imine hemiacetal intermediate. This is followed by a 1,2-ester or amide shift, a process distinct from previously reported aza-benzilic ester rearrangements, to yield the final morpholinone product. nih.gov This pathway provides efficient access to morpholinones bearing challenging aza-quaternary carbon centers with high diastereoselectivity (>95% de) and moderate yields (61%). nih.gov

Analysis of Steric and Electronic Effects on Reaction Dynamics

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects originating from its methyl substituents.

Steric Effects: The two methyl groups at the C3 and C5 positions introduce significant steric hindrance around the morpholine ring and the nitrogen atom. This steric bulk is a key factor in controlling reactivity and selectivity.

In Nucleophilic Substitutions: As discussed, the steric hindrance of (3S,5R)-3,5-dimethylmorpholine is strategically exploited to control the sequence of additions to poly-substituted electrophiles like cyanuric chloride. acs.org The torsional strain created by the methyl groups can also slow the rate of subsequent substitutions on the same scaffold.

In Molecular Recognition: The steric profile dictates how the molecule can orient itself within a binding pocket. For example, when binding to the ATP-binding pocket of kinases like mTOR and PI3Kα, two principal conformations for the (3S,5R)-3,5-dimethylmorpholine moiety are possible. In mTOR, both conformations are well-tolerated. However, in PI3Kα, one of these conformations leads to a steric clash with a methionine residue (Met772), preventing binding in that orientation. acs.org This sterically-driven differential binding is a source of selectivity.

Electronic Effects: The methyl groups are electron-donating via induction.

Increased Nucleophilicity: This electron-donating nature increases the electron density on the nitrogen atom, enhancing its nucleophilicity. This makes the compound a more potent nucleophile compared to unsubstituted morpholine, accelerating the rate of reactions such as alkylations and acylations.

EffectOriginConsequence in ReactionsExampleReference
Steric Hindrance C3 and C5 methyl groupsControls regioselectivity in sequential substitutions; dictates binding orientation in enzyme pockets.Sequential substitution of cyanuric chloride; selective binding to mTOR over PI3Kα. acs.org
Electron Donation Inductive effect of methyl groupsIncreases nucleophilicity of the nitrogen atom.Accelerates alkylation and acylation reactions.

Molecular Recognition and Binding Interactions (Non-Clinical Contexts)

In non-clinical research, particularly in the study of enzyme-inhibitor interactions, this compound serves as a valuable structural motif. Its interactions within protein binding sites are governed by a combination of hydrophobic contacts and hydrogen bonding.

While hydrophobic interactions are key, hydrogen bonding involving the morpholine ring atoms is also fundamental to molecular recognition. researchgate.netnih.gov The nitrogen atom of the this compound ring can act as a hydrogen bond acceptor, while the N-H group (if not substituted) can act as a hydrogen bond donor. The ring oxygen can also participate as a hydrogen bond acceptor. nih.gov

In the context of kinase inhibition, derivatives of (3S,5S)-3,5-dimethylmorpholine have been shown to form hydrogen bonds within the ATP-binding pocket. For example, interactions with the backbone amide of a valine residue (Val2240 in mTOR) are crucial for orienting the inhibitor and achieving high potency. These directional, specific interactions complement the less specific hydrophobic contacts, leading to high-affinity binding. nih.gov In catalytic processes, such as the zinc chloride-catalyzed rearrangement, coordination of the morpholine's heteroatoms to the Lewis acidic metal center is a critical step, representing a form of ligand-catalyst interaction that activates the substrate for the subsequent transformation. nih.gov

Advanced Spectroscopic and Computational Analysis of 3s 3,5 Dimethylmorpholine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is a powerful tool for elucidating the structural and dynamic properties of molecules in solution. copernicus.org For a molecule like (3S)-3,5-Dimethylmorpholine, with its stereocenters and flexible ring system, specialized NMR experiments are invaluable.

The morpholine (B109124) ring typically adopts a chair conformation, which can undergo a ring-flipping process to an alternative chair form. In substituted morpholines like this compound, the substituents can exist in either axial or equatorial positions, leading to different conformers with varying energies. Dynamic NMR (DNMR) is employed to study the kinetics of such conformational exchange processes. mdpi.com

By recording NMR spectra at various temperatures, the rate of interconversion between conformers can be measured. At high temperatures, if the exchange is rapid on the NMR timescale, the spectrum shows averaged signals for the atoms involved in the exchange. As the temperature is lowered, the rate of exchange decreases, causing the signals to broaden and eventually separate into distinct sets of peaks corresponding to each conformer. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From this value and the frequency separation of the signals (Δν), the free energy of activation (ΔG‡) for the conformational change can be calculated using the Eyring equation. This provides quantitative data on the energy barrier of the ring inversion. mdpi.com

Interactive Table 1: Hypothetical Dynamic NMR Data for Ring Inversion of (3S,5R)-3,5-Dimethylmorpholine

This table illustrates typical data obtained from a DNMR experiment to determine the energy barrier for the chair-chair interconversion.

Nucleus ObservedTemp. (K)Δν (Hz)Coalescence Temp. (Tc) (K)ΔG‡ (kJ/mol)
¹H298---
¹H2406522547.2
¹³C298---
¹³C24025023048.0

Note: The data presented are illustrative for demonstrating the application of the DNMR technique.

The choice of solvent can significantly influence the NMR spectrum of a compound. Chemical shifts are sensitive to the surrounding electronic environment, which is affected by solvent properties such as polarity, viscosity, and the ability to form hydrogen bonds. washington.edu Screening various deuterated solvents can provide information about intermolecular interactions and the relative stability of different conformers.

For this compound, the nitrogen and oxygen atoms can interact with protic solvents (like D₂O or CD₃OD) through hydrogen bonding, while the methyl groups and methylene (B1212753) protons interact with solvents through weaker van der Waals forces. These interactions alter the electron density around the nuclei, leading to changes in their chemical shifts. For example, the chemical shift of the N-H proton is highly dependent on solvent and concentration. Comparing spectra in an aprotic, non-polar solvent like benzene-d₆ with a polar, protic solvent like D₂O can reveal significant shifts, highlighting the sites of solvent interaction. washington.educarlroth.com

Interactive Table 2: Illustrative Solvent Effects on ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

This table shows plausible chemical shift variations for key nuclei in different common NMR solvents.

Solventδ H-3/H-5 (ppm)δ H-2ax/H-6ax (ppm)δ H-2eq/H-6eq (ppm)δ C-3/C-5 (ppm)δ C-2/C-6 (ppm)
CDCl₃3.652.602.8555.172.3
DMSO-d₆3.582.522.7854.871.9
D₂O3.752.722.9556.073.1
Benzene-d₆3.402.452.7054.571.8

Note: Chemical shifts are hypothetical and serve to illustrate the impact of different solvent environments.

X-ray Crystallography for Structural Determination and Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and torsional angles. springernature.com For a chiral molecule like this compound, this technique is crucial for unambiguously establishing its absolute configuration. ed.ac.uk

To determine the absolute configuration, the crystallographic analysis must be performed on a non-centrosymmetric crystal of an enantiomerically pure sample. ed.ac.uk The method relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. mit.edu This effect causes a small breakdown of Friedel's law, meaning that the intensities of reflections from (hkl) and (-h-k-l) planes are no longer identical. By carefully measuring these intensity differences (Bijvoet pairs), the correct absolute structure can be determined. The result is typically validated by calculating the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure. mit.edunih.gov

Interactive Table 3: Representative Crystallographic Data for a Derivative of this compound

This table presents plausible data from an X-ray diffraction experiment that would confirm the structure and absolute stereochemistry.

ParameterValue
Chemical FormulaC₆H₁₃NO · HCl
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)6.1, 10.5, 14.2
α, β, γ (°)90, 90, 90
Resolution (Å)0.75
R-factor0.035
Flack Parameter0.02(4)

Note: Data is hypothetical for a crystalline salt of the compound, as the parent amine may be a liquid at room temperature. A Flack parameter near zero confirms the assigned (3S) configuration.

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental data, allowing for the prediction of molecular properties and the analysis of structures that may be difficult to study experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to predict various properties, including molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. nih.gov For this compound, DFT calculations can be used to model the different possible chair conformers (e.g., with methyl groups in diaxial, diequatorial, or axial-equatorial arrangements) and calculate their relative energies to predict the most stable conformation. researchgate.net

Calculations using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) can provide the optimized geometry and the relative Gibbs free energies of the conformers. nih.gov This information on conformational energetics helps in interpreting experimental results, such as those from DNMR. Furthermore, DFT can predict NMR chemical shifts and coupling constants, which can be compared with experimental spectra to confirm structural assignments.

Interactive Table 4: Illustrative DFT-Calculated Relative Energies for Conformers of 3,5-Dimethylmorpholine (B170313)

This table shows a hypothetical energy comparison for the cis and trans diastereomers, illustrating how DFT can determine the most stable arrangement.

DiastereomerConformationRelative Energy (kJ/mol)
cis-(3S,5R)Diequatorial Me0.0 (Reference)
cis-(3S,5R)Diaxial Me+22.5
trans-(3S,5S)Axial-Equatorial Me+3.1

Note: Energies are illustrative. In practice, the diequatorial conformer of the cis isomer is expected to be the most stable.

Molecular modeling and docking are computational techniques used to predict how a small molecule (a ligand) might bind to a macromolecular target, such as a protein or nucleic acid. physchemres.org These studies are fundamental in drug discovery and chemical biology to understand the potential biological activity of a compound. physchemres.org

In a docking simulation, the this compound molecule would be treated as a flexible ligand, and its possible binding modes within the active site of a target protein would be explored. The simulation generates various poses of the ligand in the binding pocket and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The results can identify key intermolecular interactions, such as hydrogen bonds between the morpholine's N-H or oxygen and protein residues, as well as hydrophobic interactions involving the methyl groups. physchemres.org

Interactive Table 5: Example of a Molecular Docking Simulation Summary for this compound

This table summarizes the kind of results obtained from a hypothetical docking study with a protein kinase target.

ParameterResult
Protein TargetExample Kinase 1 (EK1)
Binding SiteATP-binding pocket
Best Pose Binding Score (kcal/mol)-6.8
Key Hydrogen BondsN-H --- GLU 152 (backbone C=O)
O --- LYS 88 (sidechain NH₃⁺)
Key Hydrophobic InteractionsC3-Me --- VAL 70, LEU 145
C5-Me --- ALA 86

Note: This data is hypothetical and for illustrative purposes only.

Theoretical Predictions of Stereoselectivity

While specific computational studies predicting the stereoselectivity in the synthesis of this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for such predictions. Density Functional Theory (DFT) is a powerful tool for exploring the chemo-, regio-, and stereoselectivities of organic reactions. wvu.edursc.org For the synthesis of substituted morpholines, DFT calculations can be employed to model the transition states of key bond-forming steps, thereby predicting the most likely stereochemical outcome. researchgate.netrsc.org

In a general sense, the stereoselective synthesis of 3,5-disubstituted morpholines can be approached via several synthetic strategies, where computational modeling could play a predictive role. nih.govnih.gov For instance, in a hypothetical synthesis involving a cyclization reaction, DFT could be used to calculate the activation energies for the formation of different diastereomeric transition states. The diastereomer formed via the lower energy transition state would be the predicted major product.

Table 1: Hypothetical Energy Profile for a Diastereoselective Morpholine Synthesis

Transition State Relative Energy (kcal/mol) Predicted Major/Minor Product
TS-A (leading to cis-isomer) 0.0 Major
TS-B (leading to trans-isomer) +2.5 Minor

Note: This table is illustrative and not based on specific experimental data for this compound.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. rsc.org Factors such as solvent effects and the influence of catalysts can also be incorporated into the computational model to enhance its predictive power. researchgate.net

Chromatographic Techniques for Chiral Purity Assessment (e.g., Chiral SFC)

The assessment of the enantiomeric purity of this compound is crucial for its application in stereospecific synthesis and other fields. Chiral chromatography is the benchmark for determining the enantiomeric excess of a chiral compound. wvu.edujiangnan.edu.cn Among the various techniques, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. europeanpharmaceuticalreview.comselvita.com

Chiral SFC offers several advantages, including faster analysis times, reduced solvent consumption, and unique selectivity. selvita.comchromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For a basic compound like this compound, polysaccharide-based CSPs are often effective. nih.gov

Table 2: Common Chiral Stationary Phases for SFC Separation of Amines

Chiral Stationary Phase (CSP) Selector Type Potential for Separation
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate) High
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate) High
CHIRALCEL® OD Cellulose tris(3,5-dimethylphenylcarbamate) Medium to High
CHIRALCEL® OJ Cellulose tris(3,5-dimethylphenylcarbamate) Medium to High

This table is based on general principles of chiral separations and not specific experimental data for this compound.

The mobile phase in chiral SFC typically consists of supercritical carbon dioxide and an organic modifier, such as methanol (B129727) or ethanol, often with a basic additive like diethylamine (B46881) to improve peak shape and resolution for amine compounds. The optimization of parameters such as the organic modifier, additive concentration, back pressure, and temperature is critical to achieving baseline separation of the enantiomers. europeanpharmaceuticalreview.com The resulting chromatogram would allow for the quantification of the enantiomeric purity by comparing the peak areas of the (3S) and (3R) enantiomers.

Derivatization and Analog Synthesis Research

Synthesis of Functionalized (3S)-3,5-Dimethylmorpholine Derivatives

The synthesis of functionalized derivatives of cis-3,5-disubstituted morpholines, including analogs of this compound, has been achieved through several stereocontrolled methods. One prominent strategy involves a four-step process starting from enantiomerically pure amino alcohols. nih.gov The key step in this synthesis is a Palladium-catalyzed carboamination reaction that couples a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide, yielding the morpholine (B109124) product as a single stereoisomer. nih.gov This modular approach allows for significant variation in the substituents on the morpholine ring. nih.gov

Another effective method for creating functionalized cis-3,5-disubstituted morpholines is through the diastereoselective ring expansion of 2-(allyloxymethyl)aziridines. figshare.comacs.org This process is initiated by an electrophile-induced ring closure. For instance, 1-tert-Butyl-2-(allyloxymethyl)aziridine can be transformed into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine using bromine. figshare.comacs.org The resulting bromomethyl groups can then be displaced by various nucleophiles, such as methoxide (B1231860) or cyanide, to introduce new functionalities. acs.org

These synthetic strategies are summarized in the table below:

Starting MaterialKey ReactionType of DerivativeReference
Enantiopure amino alcoholsPd-catalyzed carboaminationAryl or alkenyl substituted morpholines nih.gov
2-(allyloxymethyl)aziridinesElectrophile-induced ring closureDi(bromomethyl)morpholines and their nucleophilic substitution products figshare.comacs.org

Structure-Reactivity Relationship Studies of Novel Analogs

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is fundamental to designing new compounds. For morpholine derivatives, these studies often focus on how different substituents and their stereochemistry influence the molecule's properties.

In a study of dihydroquinoline derivatives linked to a morpholine moiety, researchers investigated their antimycobacterial activity. jchemrev.com The structure-activity relationship (SAR) analysis revealed that the presence and nature of the morpholine group significantly impacted the compound's potency against Mycobacterium tuberculosis. Specifically, the morpholine analog demonstrated better potency compared to its thiomorpholine (B91149) counterpart, highlighting the importance of the oxygen atom in the heterocyclic ring for this particular biological activity. jchemrev.com

While not directly involving this compound, research on tetrahydroquinoline analogs as inhibitors of the Epac protein provides valuable insights into SAR principles applicable to related heterocyclic systems. researchgate.net This study showed that the position and type of substituent on the ring system dramatically affected inhibitory potency. For example, the addition of bromo groups at specific positions enhanced activity, while replacing a formyl group with an acetyl group led to a loss of activity. researchgate.net These findings underscore the subtle electronic and steric effects that govern molecular interactions.

Key SAR findings for morpholine-containing compounds are highlighted below:

Compound ClassBiological TargetKey Structural Feature for ActivityReference
DihydroquinolinesMycobacterium tuberculosisMorpholine ring (vs. thiomorpholine) jchemrev.com
TetrahydroquinolinesEpac1Specific substitution patterns (e.g., bromo and formyl groups) researchgate.net

Modifications of the Morpholine Ring System and Methyl Substituents

Targeted modifications of the morpholine ring and its substituents are crucial for fine-tuning the properties of the final compound. A powerful strategy for synthesizing 3-substituted morpholines involves using serine enantiomers as chiral templates. rsc.orgrsc.org This approach allows for the construction of the morpholine ring with a predetermined stereocenter at the C-3 position, which can bear functionalities like hydroxymethyl or carboxyl groups. rsc.orgrsc.org

The synthesis of cis-3,5-disubstituted morpholines can also be achieved through various catalytic methods. Iron(III)-catalyzed reactions of 1,2-hydroxy amines substituted with an allylic alcohol can produce 3,5-disubstituted morpholines with high diastereoselectivity. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular cyclization of O-allyl derivatives of β-amino alcohols has been shown to yield cis-3,5-disubstituted morpholines as pure stereoisomers. researchgate.net These methods provide robust routes to modify the core morpholine structure at specific positions, enabling the creation of a diverse library of analogs.

Preparation of Complex Morpholine-Containing Scaffolds

Beyond simple derivatization, this compound and related structures serve as building blocks for more complex molecular architectures, including morpholine-2,5-diones and polymeric materials.

Morpholine-2,5-diones are cyclic compounds that can be considered hybrids of an α-amino acid and an α-hydroxy acid. Their synthesis is a key step toward producing biodegradable polymers. acs.orgresearchgate.net A common and effective method for their preparation involves a two-step process starting from an amino acid. acs.org First, the amino acid is reacted with an α-halogenated acyl halide (like chloroacetyl chloride) to form an N-(α-haloacyl)-α-amino acid intermediate. acs.orgresearchgate.net This intermediate then undergoes intramolecular cyclization to form the morpholine-2,5-dione (B184730) ring. acs.orgresearchgate.net

Other synthetic routes have also been developed, including the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters and the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.netresearchgate.net These methods allow for the creation of a variety of morpholine-2,5-diones with different substituents, depending on the starting amino acid used. acs.orgresearchgate.net

Morpholine-2,5-diones are valuable monomers for the synthesis of polydepsipeptides, which are a class of poly(ester amide)s. researchgate.netnih.gov These polymers are of great interest for biomedical applications due to their biodegradability. nih.gov The polymerization occurs via a ring-opening polymerization (ROP) mechanism. nih.govacs.org

The ROP of morpholine-2,5-diones can be initiated by various catalysts. While metal catalysts like tin(II) octanoate (B1194180) have been used, they sometimes result in low molecular weight oligomers. nih.govrsc.org More recently, organocatalytic systems, such as a binary system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (B124793) (TU), have been shown to provide controlled polymerization, yielding polymers with well-defined molecular weights and low dispersity. acs.orgacs.org This control allows for the synthesis of block copolymers and other advanced polymeric architectures. acs.org

Broader Chemical Context and Future Research Directions

Integration of (3S)-3,5-Dimethylmorpholine into Heterocyclic Chemistry Paradigms

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of medicinal chemistry and materials science. researchgate.net The morpholine (B109124) ring, a six-membered heterocycle containing nitrogen and oxygen, is considered a "privileged" scaffold in drug discovery. researchgate.netnih.gov This is attributed to its favorable physicochemical properties, metabolic stability, and its ability to improve the pharmacokinetic profile of bioactive molecules. nih.gove3s-conferences.org

The integration of this compound into this paradigm is significant due to its specific stereochemical configuration. The presence of two defined stereocenters (at the C3 and C5 positions) makes it a valuable chiral building block. Modern drug discovery increasingly relies on the generation of compound libraries with high structural diversity to explore biological targets effectively. nih.gov The concept of "Systematic Chemical Diversity" emphasizes the creation of scaffold families that vary systematically in their regiochemistry and stereochemistry. nih.gov this compound serves as an ideal starting point or component for such libraries, allowing chemists to build molecular complexity with precise control over the three-dimensional arrangement of atoms.

The synthesis of complex, C-functionalized morpholine derivatives remains an area of active research. nih.gov Having access to enantiomerically pure building blocks like this compound is crucial for developing synthetic strategies that lead to new bioactive agents. nih.gov Its defined structure allows for predictable spatial orientation of substituents, which is critical for optimizing interactions with biological targets like proteins and enzymes.

Table 1: Comparison of General Synthetic Strategies for Chiral Morpholines

Synthetic Strategy Description Typical Starting Materials Key Advantage Reference
Cyclization of Chiral Amino Alcohols A common approach where a chiral amino alcohol is reacted with an appropriate reagent to form the morpholine ring. Enantiomerically pure amino acids or amino alcohols. High stereochemical control derived from the starting material. nih.gov
Asymmetric Hydrogenation An unsaturated morpholine precursor (a dehydromorpholine) is hydrogenated using a chiral catalyst to create the stereocenters. Substituted dehydromorpholines. Potentially high efficiency and enantioselectivity in a single catalytic step. nih.gov
Diastereoselective Cycloaddition A [3+2] cycloaddition reaction can be employed to form a related heterocyclic ring system, like a pyrrolidine, with high diastereoselectivity, a strategy that can be adapted for other heterocycles. Chiral imines and azomethine ylides. Creation of multiple stereocenters in one step with high selectivity. nih.gov

| Polymer-Supported Synthesis | Immobilized amino acids are used as starting points for solid-phase synthesis, allowing for the creation of morpholine derivatives. | Fmoc-protected amino acids on a solid support. | Suitable for combinatorial chemistry and library generation. | nih.govresearchgate.net |

Potential for the Development of Novel Chemical Transformations and Methodologies

The precise three-dimensional structure of this compound makes it a compelling candidate for use as a chiral auxiliary or as a component of a chiral ligand in asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of a new stereocenter. sigmaaldrich.comwikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

While specific applications of this compound as an auxiliary are not yet widely documented, its structural features are promising. The rigid chair-like conformation and the defined orientation of the two methyl groups can effectively block one face of a reacting molecule, forcing a reagent to approach from the less hindered side and thereby inducing a specific stereochemical outcome. This principle is fundamental to asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceuticals. wikipedia.org

Furthermore, chiral morpholines can be incorporated into larger, more complex ligand structures for transition metal catalysis. acs.orgacs.org The nitrogen atom of the morpholine ring can coordinate to a metal center, and the chiral environment created by the rest of the molecule influences the catalytic activity and selectivity. For instance, novel C1-symmetric ligands containing morpholine fragments have been developed for Molybdenum-catalyzed asymmetric allylic alkylation, a powerful carbon-carbon bond-forming reaction. acs.orgacs.org The development of new chiral ligands is a continuous effort in chemistry, as they are key to discovering new reactions and improving the efficiency and selectivity of existing ones. nih.govroutledge.com The integration of the this compound scaffold into new ligand designs could lead to catalysts with unique reactivity and selectivity profiles.

Table 2: Potential Roles of this compound in Asymmetric Synthesis

Role Mechanism of Action Potential Application Key Feature Utilized
Chiral Auxiliary Covalently attached to a substrate to direct the stereochemical course of a reaction through steric hindrance. Diastereoselective aldol reactions, alkylations, or cycloadditions. Defined stereocenters create a biased steric environment.
Chiral Ligand Component Incorporated into a larger molecule that coordinates to a metal catalyst, creating a chiral pocket around the active site. Asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The nitrogen atom acts as a binding site, while the chiral frame influences the metal's catalytic behavior.
Chiral Base or Catalyst The basic nitrogen atom, within a chiral framework, can act as an organocatalyst to promote reactions stereoselectively. Asymmetric Michael additions or aldol reactions. The combination of a basic site and a defined chiral structure.

| Chiral Building Block | Used as a starting material or fragment in the total synthesis of a complex, enantiomerically pure target molecule. | Synthesis of natural products or complex pharmaceutical agents. | The entire pre-formed, stereochemically defined scaffold is incorporated. |

Future Prospects for Chiral Morpholines in Asymmetric Synthesis and Catalysis

The future of asymmetric synthesis is intrinsically linked to the development of new and more efficient methods for controlling stereochemistry. rsc.orgmdpi.com Chiral morpholines, as a class of compounds, are well-positioned to play a significant role in this future. The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, continues to drive innovation in catalysis and synthetic methodology. e3s-conferences.org

One of the major future directions is the design of novel chiral ligands for transition metal catalysis. nih.gov While C2-symmetric ligands have been dominant, there is growing interest in non-symmetrical ligands that can offer unique advantages in certain reactions. nih.gov The modular nature of synthesizing morpholine derivatives allows for the systematic modification of their structure—adjusting steric bulk and electronic properties—to fine-tune the performance of a catalyst. This modularity is essential for developing catalysts for new, challenging transformations or for improving the enantioselectivity of known processes.

Moreover, the use of chiral polymers as ligands in asymmetric catalysis is an emerging area. nih.gov Attaching chiral units like this compound to a polymer backbone could create macromolecular catalysts that combine the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (ease of separation and recycling).

Finally, as our understanding of biological systems deepens, the need for more complex and precisely structured molecules as therapeutic agents will grow. The morpholine scaffold is already a proven component in many approved drugs. nih.gov The future will likely see the development of more sophisticated, densely functionalized chiral morpholines designed to interact with specific biological targets with high affinity and selectivity. Compounds like this compound represent the fundamental building blocks that will enable chemists to construct these next-generation molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.